

Application Note: Chromatographic Separation of Ticagrelor Diastereomeric Impurities

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Compound of Interest		
Compound Name:	Ticagrelor impurity 2-d7	
Cat. No.:	B15145045	Get Quote

Abstract

This application note provides a detailed protocol for the chromatographic separation of Ticagrelor and its diastereomeric impurities. Ticagrelor, a P2Y12 platelet inhibitor, possesses multiple chiral centers, leading to the potential for various stereoisomeric impurities during its synthesis. Effective separation and quantification of these impurities are critical for ensuring the quality, safety, and efficacy of the drug product. This document outlines a high-performance liquid chromatography (HPLC) method utilizing a chiral stationary phase for the successful resolution of Ticagrelor from its key diastereomers. The provided protocols are intended for researchers, scientists, and drug development professionals involved in the analytical characterization of Ticagrelor.

Introduction

Ticagrelor, with the chemical name (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, is a crucial antiplatelet medication.[4] The complex stereochemistry of the molecule makes it susceptible to the formation of diastereomeric and enantiomeric impurities during the manufacturing process.[1] Regulatory agencies require stringent control over these impurities. This application note details a robust HPLC method for the separation of Ticagrelor from its known diastereomeric impurities.

Experimental Protocols



Instrumentation and Materials

- High-Performance Liquid Chromatograph (HPLC): Equipped with a UV detector.
- Chiral Chromatographic Column: A column with a cellulose or amylose derivative as the stationary phase is recommended for effective separation. A common choice is a cellulose-based chiral column (e.g., Cellulose-2).[1]
- Solvents and Reagents: HPLC grade n-hexane, ethanol, acetonitrile, and water. All other chemicals should be of analytical grade.
- Reference Standards: Ticagrelor and its known diastereomeric impurity reference standards.

Chromatographic Conditions

A variety of chromatographic conditions have been reported for the separation of Ticagrelor and its isomers. The following table summarizes a selection of effective methods.

Table 1: Summary of Chromatographic Conditions



Parameter	Method 1	Method 2	Method 3
Chromatographic Column	Chiral column with cellulose derivative filler[1]	CHIRALPAK IA (250 mm×4.6 mm, 5 μm)[5]	Zorbax Plus C8 (150 × 4.6 mm, 5.0 μm)[3]
Mobile Phase	n-hexane-ethanol mixture (e.g., 45:55 v/v)[1]	n-hexane-methanol- ethanol-acetic acid (800:100:100:1 v/v/v/v)[5]	Acetonitrile: 50 mM Ammonium Acetate (57:43, v/v), pH 8.2[3] [6]
Flow Rate	0.6-1.4 ml/min (typically 1.0 ml/min) [1]	0.8 mL·min ⁻¹ [5]	0.7 mL/min[3][6]
Column Temperature	25-45 °C (typically 30 °C)[1]	30°C[5]	25 °C[3][6]
Detection Wavelength	270-310 nm (typically 300 nm)[1]	255nm[5]	270 nm[3][6]
Injection Volume	10 μL	Not Specified	20 μL[3][6]

Sample Preparation

- Standard Solution Preparation:
 - Accurately weigh a suitable amount of Ticagrelor and its diastereomeric impurity reference standards.
 - Dissolve and dilute the standards in the mobile phase to achieve a final concentration of approximately 1 mg/mL for Ticagrelor and 1 μg/mL for each impurity.[1]
- Test Sample Preparation:
 - For drug substance, accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
 - For drug product (tablets), weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose of Ticagrelor should be dissolved in a



suitable volume of the mobile phase to achieve a final concentration of approximately 1 mg/mL. The solution may require sonication and filtration to ensure complete dissolution and removal of excipients.

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Ticagrelor and its diastereomeric impurities.



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Caption: Workflow for Ticagrelor Diastereomeric Impurity Analysis.

Data Presentation

The quantitative data obtained from the chromatographic analysis should be summarized in a clear and structured table for easy comparison.

Table 2: Example Quantitative Data Summary



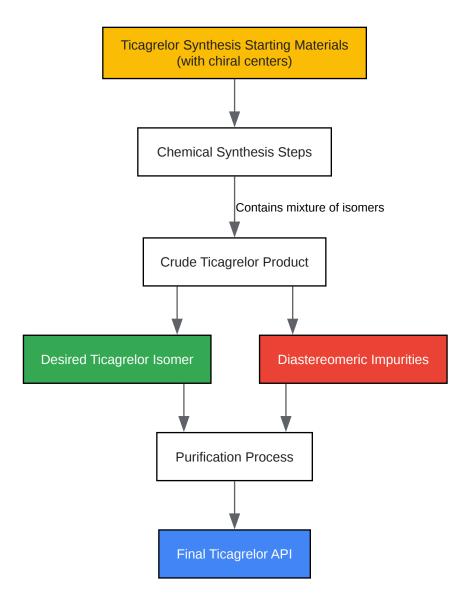
Compound	Retention Time (min)	Relative Retention Time (RRT)	Resolution (Rs)	Limit of Detection (LOD) (µg/mL)	Limit of Quantificati on (LOQ) (µg/mL)
Ticagrelor	e.g., 10.5	1.00	-	e.g., 0.1	e.g., 0.3
Diastereomer	e.g., 12.2	e.g., 1.16	e.g., >2.0	e.g., 0.1	e.g., 0.3
Diastereomer 2	e.g., 14.8	e.g., 1.41	e.g., >2.0	e.g., 0.1	e.g., 0.3

Note: The values presented in this table are for illustrative purposes only and will vary depending on the specific chromatographic conditions and instrumentation used.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the synthesis of Ticagrelor and the potential generation of diastereomeric impurities.





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Caption: Formation of Diastereomeric Impurities during Ticagrelor Synthesis.

Conclusion

The protocol described in this application note provides a reliable and robust method for the separation and quantification of Ticagrelor and its diastereomeric impurities. The use of a chiral stationary phase is essential for achieving the necessary resolution. Adherence to the detailed experimental procedures and chromatographic conditions will enable accurate assessment of the purity of Ticagrelor in both bulk drug substance and finished pharmaceutical products, ensuring compliance with regulatory standards.



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- To cite this document: BenchChem. [Application Note: Chromatographic Separation of Ticagrelor Diastereomeric Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145045#chromatographic-separation-of-ticagrelor-diastereomeric-impurities]

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